molecular formula C15H13FN2O B2637160 N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide CAS No. 2411218-89-6

N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide

Cat. No. B2637160
M. Wt: 256.28
InChI Key: AHSGYHSKWCVMJD-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

The molecular structure of N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide is crucial for understanding its properties. The cyano group and fluorine substitution influence its electronic and steric features. Computational studies, X-ray crystallography, and spectroscopic techniques can provide insights into its 3D arrangement and bond angles .


Chemical Reactions Analysis

This compound likely participates in various chemical reactions. Investigating its reactivity with nucleophiles, electrophiles, and metal catalysts would reveal its versatility. Additionally, studies on its stability under different conditions are essential. Literature may highlight its behavior in acidic or basic environments, as well as its propensity for cyclization or rearrangement reactions .


Physical And Chemical Properties Analysis

  • Chemical Properties : Assess its stability under light, heat, and humidity. Does it undergo hydrolysis or photodegradation? Analyze its pKa, logP, and partition coefficient .

Safety And Hazards

Safety considerations are paramount. Researchers must evaluate its toxicity, mutagenicity, and potential adverse effects. Animal studies and in vitro assays would provide valuable data. Proper handling protocols, protective gear, and disposal guidelines are essential for laboratory work with this compound .

properties

IUPAC Name

N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-2-3-15(19)18(13-6-7-13)10-12-5-4-11(9-17)8-14(12)16/h4-5,8,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSGYHSKWCVMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=C(C=C(C=C1)C#N)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide

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